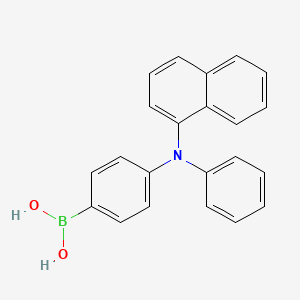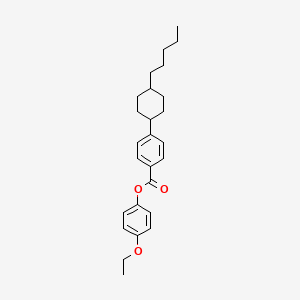
Acide 4-(propoxycarbonyl)phénylboronique
Vue d'ensemble
Description
4-(Propoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Propoxycarbonyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Propoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse chimique
L'acide 4-(propoxycarbonyl)phénylboronique est souvent utilisé comme réactif dans divers processus de synthèse chimique . Il est impliqué dans des réactions de condensation avec des chaînes stabilisatrices à la surface du latex de polystyrène .
Réactions de couplage de Suzuki
Ce composé joue un rôle important dans les réactions de couplage de Suzuki, un type de réaction de couplage croisé catalysée par le palladium . Cette réaction est largement utilisée en chimie organique pour former des liaisons carbone-carbone.
Estérification
L'this compound est utilisé dans les réactions d'estérification . L'estérification est une réaction chimique qui forme un ester à partir d'un acide carboxylique et d'un alcool, qui est un processus clé en chimie des polymères.
Dérivation de la polyvinylamine
Ce composé est utilisé pour la dérivation de la polyvinylamine . La polyvinylamine est un type de polymère qui a de nombreuses applications, notamment dans l'industrie papetière pour améliorer la résistance du papier.
Synthèse du mercure marqué isotopiquement
L'this compound est utilisé dans la synthèse du mercure marqué isotopiquement . Les composés marqués isotopiquement sont importants dans la recherche et la médecine, car ils permettent de suivre le composé dans divers processus.
Fonctionnalisation de Poly-SiNW pour la détection de la dopamine
Ce composé est utilisé pour la fonctionnalisation de Poly-SiNW (nanofil de polysilicium) pour la détection de la dopamine . Cela a des applications potentielles dans le développement de biosenseurs pour détecter les neurotransmetteurs comme la dopamine.
Interaction avec l'acide sialique
La recherche a mis en évidence l'interaction des acides phénylboroniques, tels que l'this compound, avec l'acide sialique en tant que nouvelle classe de cibles moléculaires . Cela pourrait avoir des applications potentielles dans les systèmes d'administration de médicaments.
Applications de détection
Les acides boroniques, y compris l'this compound, sont de plus en plus utilisés dans divers domaines de recherche, y compris leur utilité dans diverses applications de détection . Ils peuvent interagir avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure, conduisant à leur utilisation dans des dosages homogènes ou une détection hétérogène .
Mécanisme D'action
- Role: Beta-lactamases are enzymes produced by bacteria that can inactivate beta-lactam antibiotics (such as penicillins and cephalosporins) by breaking their beta-lactam ring. By inhibiting beta-lactamase, this compound helps restore the effectiveness of these antibiotics against resistant bacteria .
- As a result, beta-lactam antibiotics remain active and can effectively target bacterial cell walls .
- Downstream effects: Inhibition of beta-lactamase prevents bacterial resistance to beta-lactam antibiotics, leading to improved antibiotic efficacy .
- Cellular effects include increased susceptibility of bacteria to beta-lactam antibiotics, which can ultimately inhibit bacterial growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. Not specified. No details provided. Not documented. Not known. Data unavailable .
Result of Action
Action Environment
Propriétés
IUPAC Name |
(4-propoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEONFAJOXSZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629638 | |
| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-38-3 | |
| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(propoxycarbonyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)



